19-phenylnonadecanoic Acid
Overview
Description
Molecular Structure Analysis
19-Phenylnonadecanoic acid contains a total of 69 bonds, including 27 non-H bonds, 7 multiple bonds, 19 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³. Its boiling point is 504.5±19.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 81.5±3.0 kJ/mol. Its flash point is 400.9±16.6 °C .Scientific Research Applications
Chromatography Applications
19-Phenylnonadecanoic acid and related compounds have been studied in the context of liquid chromatography. For example, salicylic acid and its derivatives, which share structural similarities with this compound, have been chromatographed on phenyl high-performance liquid chromatography (HPLC) columns. This process is essential in pharmaceutical and cosmetic formulations, where impurities testing and precise compound characterization are critical (Goss, 1998).
Polymer Synthesis
In polymer science, compounds structurally similar to this compound, like dimethyl 1,19-nonadecanedioate, have been synthesized from natural oils in the presence of catalysts. This process is significant for creating polymer precursors, contributing to advancements in green chemistry and sustainable material production (Furst et al., 2012).
NMR Probing in Protein Studies
This compound analogs have been used in 19F NMR spectroscopy as probes for studying protein structure and reactivity. By incorporating trifluoromethyl-l-phenylalanine (a derivative of this compound) into proteins, researchers can monitor protein conformational changes and interactions, enhancing our understanding of protein dynamics and functions (Jackson et al., 2007).
Antimicrobial Activity
In pharmaceutical research, derivatives of this compound have shown antimicrobial activity. For instance, octadecanoic acid [4-(3-phenyl-acryloyl)-phenyl]-amide chalcone derivatives have been synthesized and tested for their efficacy against bacterial and fungal strains. These studies are crucial for developing new antimicrobial agents (Tsurho & Maddela, 2022).
Pharmacological Applications
This compound derivatives have potential applications in pharmacology. For example, 19-Hydroxyeicosatetraenoic acid analogs have been studied for their ability to antagonize vascular sensitization and hypertension. This research contributes to the development of new treatments for hypertension and related cardiovascular disorders (Dakarapu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a long-chain fatty acid with a phenyl group at one end
Mode of Action
It is known that fatty acids can interact with various enzymes and receptors in the body, influencing metabolic processes . The phenyl group may also confer unique properties to this compound, potentially affecting its interactions with its targets.
Biochemical Pathways
Given its structure, it might be involved in lipid metabolism or other pathways where fatty acids play a role The phenyl group could also influence its involvement in these pathways
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 19-Phenylnonadecanoic Acid . For instance, changes in pH could affect the ionization state of the compound, potentially influencing its absorption and distribution. The presence of other compounds could also affect its metabolism and excretion.
Properties
IUPAC Name |
19-phenylnonadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c26-25(27)23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-20-24-21-17-15-18-22-24/h15,17-18,21-22H,1-14,16,19-20,23H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXWTZXPCXQSPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.